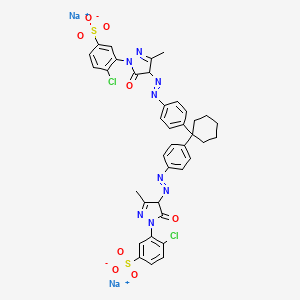
Benzenesulfonic acid, 3,3'-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,3’-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt) is a complex organic compound
Preparation Methods
The synthesis of Benzenesulfonic acid, 3,3’-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt) involves multiple steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by the introduction of azo linkages and the incorporation of cyclohexylidene and pyrazole groups under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Benzenesulfonic acid, 3,3’-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt) undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Oxidation: The compound can be oxidized to form sulfonyl chlorides and other derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides and esters.
Common reagents used in these reactions include phosphorus pentachloride for oxidation and reducing agents like sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonic acid, 3,3’-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3,3’-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt) involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Benzenesulfonic acid, 3,3’-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt) can be compared with other aromatic sulfonic acids and azo compounds:
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacking the complex structure and additional functional groups.
Sulfanilic acid: Another aromatic sulfonic acid used in dye production, with different applications and properties.
p-Toluenesulfonic acid: A widely used sulfonic acid with applications in organic synthesis and catalysis.
The uniqueness of Benzenesulfonic acid, 3,3’-(cyclohexylidenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chloro-, disodium salt) lies in its complex structure, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
72828-65-0 |
|---|---|
Molecular Formula |
C38H32Cl2N8Na2O8S2 |
Molecular Weight |
909.7 g/mol |
IUPAC Name |
disodium;4-chloro-3-[4-[[4-[1-[4-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C38H34Cl2N8O8S2.2Na/c1-22-34(36(49)47(45-22)32-20-28(57(51,52)53)14-16-30(32)39)43-41-26-10-6-24(7-11-26)38(18-4-3-5-19-38)25-8-12-27(13-9-25)42-44-35-23(2)46-48(37(35)50)33-21-29(58(54,55)56)15-17-31(33)40;;/h6-17,20-21,34-35H,3-5,18-19H2,1-2H3,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 |
InChI Key |
HEOPACURWUVTNI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=C(C=CC(=C6)S(=O)(=O)[O-])Cl)C)C7=C(C=CC(=C7)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















